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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)picolinic acid

CAS No.: 1258612-04-2

Cat. No.: B577525

Get Quote

Technical Monograph: 4-(4-Chlorophenyl)picolinic Acid Subtitle:A Bi-Functional Scaffold for

Auxinic Herbicide Design and Metalloenzyme Inhibition

Executive Summary
4-(4-Chlorophenyl)picolinic acid represents a privileged structural motif in both agrochemical

and pharmaceutical discovery. Functioning primarily as a biaryl pyridine scaffold, it bridges two

distinct mechanisms of action: the mimicry of indole-3-acetic acid (IAA) in plant signaling

pathways and the bidentate chelation of zinc ions in metalloenzymes. This guide dissects the

compound’s physicochemical profile, validates a robust synthetic route via Suzuki-Miyaura

cross-coupling, and elucidates its dual-use potential in targeting the TIR1/AFB5 auxin receptor

family and zinc-dependent hydrolases (e.g., MMPs, NDM-1).

Part 1: Physicochemical Profile[1]
The utility of 4-(4-Chlorophenyl)picolinic acid lies in its amphiphilic nature. The pyridine

nitrogen and carboxylate provide water solubility and metal-binding affinity, while the 4-

chlorophenyl moiety confers lipophilicity (LogP modulation) essential for membrane

permeability and hydrophobic pocket occupancy.
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Table 1: Calculated & Observed Properties

Property Value (Approx.) Relevance

Molecular Formula C₁₂H₈ClNO₂ Core scaffold identity.[1][2][3]

Molecular Weight 233.65 g/mol

Fragment-based drug

discovery (FBDD) compliant

(<300 Da).

pKa (Acid) ~3.8 – 4.2
Exists as a carboxylate anion

at physiological pH (7.4).

pKa (Pyridine N) ~5.2

Weakly basic; capable of

protonation in acidic

environments.

LogP (Octanol/Water) 2.6 – 2.9

Moderate lipophilicity; suitable

for passive transport across

plant cuticles or BBB.

H-Bond Donors/Acceptors 1 / 3
Compliant with Lipinski’s Rule

of Five.

Chelation Mode Bidentate (N, O)

Forms stable 5-membered

chelate rings with Zn²⁺, Fe²⁺,

Cu²⁺.

Part 2: Synthetic Protocol (Suzuki-Miyaura
Coupling)
The most reliable route to 4-aryl picolinic acids is the palladium-catalyzed cross-coupling of a 4-

halopicolinate with an arylboronic acid. The following protocol is optimized for yield and

reproducibility, utilizing 4-bromo-2-picolinic acid methyl ester to avoid catalyst poisoning often

seen with free carboxylic acids.

Reagents & Materials
Substrate A: Methyl 4-bromo-2-pyridinecarboxylate (1.0 equiv)
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Substrate B: 4-Chlorophenylboronic acid (1.2 equiv)[1]

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) – Chosen for resistance to oxidation compared to

Pd(PPh₃)₄.

Base: Cs₂CO₃ (3.0 equiv) – Cesium promotes transmetallation more effectively than

potassium in hindered systems.

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Atmosphere: Argon or Nitrogen (Strictly degassed)

Step-by-Step Workflow
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine

Substrate A (1.0 mmol, 216 mg), Substrate B (1.2 mmol, 187 mg), and Cs₂CO₃ (3.0 mmol,

977 mg).

Degassing: Add 1,4-Dioxane (8 mL) and Water (2 mL). Sparge the mixture with Argon for 15

minutes. Critical Step: Oxygen causes homocoupling of the boronic acid and catalyst

deactivation.

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 41 mg) quickly under a positive stream of

Argon. Seal the tube.

Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10

mL) and brine. Dry over Na₂SO₄ and concentrate.

Hydrolysis (Ester Cleavage): Dissolve the crude ester in THF/MeOH/H₂O (1:1:1). Add LiOH

(2.0 equiv). Stir at RT for 2 hours. Acidify to pH 3 with 1M HCl to precipitate the free acid.

Purification: Recrystallize from Ethanol/Water or purify via reverse-phase HPLC (0.1%

Formic Acid in Water/MeCN).

Visualizing the Synthetic Logic
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Figure 1: Catalytic cycle for the synthesis of the target scaffold. The use of Cs₂CO₃ facilitates

the transmetallation step in the Suzuki-Miyaura cycle.

Part 3: Mechanistic Applications
The 4-(4-chlorophenyl)picolinic acid structure is not merely a chemical curiosity; it is a

"privileged scaffold" that interacts with specific biological domains.

A. Agrochemicals: Auxin Mimicry
This compound belongs to the synthetic auxin class (pyridine carboxylates).

Mechanism: It acts as a "molecular glue," bridging the TIR1/AFB5 F-box protein and the

Aux/IAA repressor proteins.

Selectivity: The 4-aryl substitution (unlike the 3,6-dichloro pattern of Clopyralid) often shifts

selectivity toward the AFB5 receptor sub-family, potentially circumventing resistance

mechanisms developed against classical auxins like 2,4-D (which prefer TIR1).

Effect: Binding triggers the ubiquitination and degradation of Aux/IAA repressors, leading to

uncontrolled gene expression, epinasty, and plant death.

B. Pharmaceuticals: Metalloenzyme Inhibition
Picolinic acid is a classic Zinc-Binding Group (ZBG).

Target: Zinc-dependent hydrolases, such as Matrix Metalloproteinases (MMPs) or New Delhi

Metallo-β-lactamase-1 (NDM-1).

Binding Mode: The nitrogen of the pyridine and the oxygen of the carboxylate coordinate the

active site Zinc ion in a bidentate fashion.
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Role of the 4-Chlorophenyl Group: It occupies the hydrophobic S1' pocket of the enzyme,

improving binding affinity (K_d) and selectivity over other metalloenzymes.

Mechanism of Action Diagram
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Figure 2: Dual-mode functionality. Left: Auxin signaling activation via receptor recruitment.

Right: Enzyme inhibition via metal chelation and hydrophobic interaction.

Part 4: Analytical Characterization Standards
To validate the synthesis and purity of 4-(4-chlorophenyl)picolinic acid, the following

analytical signatures must be confirmed.

¹H NMR (DMSO-d₆, 400 MHz):

δ 13.5 (br s, 1H): Carboxylic acid proton.
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δ 8.7 (d, 1H): Pyridine H-6 (deshielded by Nitrogen).

δ 8.3 (s, 1H): Pyridine H-3 (ortho to COOH).

δ 7.8 (d, 2H) & 7.6 (d, 2H): Para-substituted chlorophenyl AA'BB' system.

HPLC Purity:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (+0.1% Formic Acid).

Retention Time: Expect elution later than unsubstituted picolinic acid due to the lipophilic

chlorophenyl group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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